N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide
Description
This compound features a 5-methoxyindole core linked via an ethyl chain to a pyrazole ring substituted with a phenyl group, isopropyl group, and carboxamide moiety. The indole and pyrazole moieties are common in pharmaceuticals, often influencing pharmacokinetics and target selectivity .
Properties
Molecular Formula |
C24H26N4O2 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C24H26N4O2/c1-16(2)22-14-23(28(27-22)18-7-5-4-6-8-18)24(29)25-12-11-17-15-26-21-10-9-19(30-3)13-20(17)21/h4-10,13-16,26H,11-12H2,1-3H3,(H,25,29) |
InChI Key |
YHDFRYPEZUFZJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Knorr Pyrazole Synthesis
The 1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid intermediate is synthesized via the Knorr pyrazole reaction. A 1,3-diketone precursor, 1-phenyl-3-isopropylpropane-1,3-dione , reacts with phenylhydrazine under acidic conditions to form the pyrazole ring. Regioselectivity is controlled by the electron-withdrawing effect of the carbonyl groups, directing the phenyl and isopropyl groups to the 1- and 3-positions, respectively.
Reaction Conditions
-
Reactants : 1-phenyl-3-isopropylpropane-1,3-dione (1 equiv), phenylhydrazine (1.1 equiv)
-
Solvent : Ethanol (reflux)
-
Catalyst : Concentrated HCl (10 mol%)
The carboxylic acid group at position 5 is introduced via hydrolysis of a pre-installed ester group. For example, ethyl 1-phenyl-3-isopropyl-1H-pyrazole-5-carboxylate undergoes saponification with NaOH in aqueous ethanol to yield the carboxylic acid.
Activation of the Carboxylic Acid
Acyl Chloride Formation
The pyrazole-5-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride. This intermediate is highly reactive, enabling efficient amide bond formation.
Procedure
-
Reactants : Pyrazole-5-carboxylic acid (1 equiv), SOCl₂ (3 equiv)
-
Conditions : Reflux in anhydrous dichloromethane (2 h)
-
Workup : Excess SOCl₂ is removed under reduced pressure.
Amide Bond Formation with the Indole Derivative
Coupling with 2-(5-Methoxy-1H-Indol-3-yl)Ethylamine
The acyl chloride reacts with 2-(5-methoxy-1H-indol-3-yl)ethylamine in the presence of a base to neutralize HCl byproducts.
Reaction Conditions
-
Reactants : Pyrazole-5-acyl chloride (1 equiv), 2-(5-methoxy-1H-indol-3-yl)ethylamine (1.2 equiv)
-
Solvent : Dichloromethane (0°C to room temperature)
-
Base : Triethylamine (2 equiv)
Mechanistic Insight : The base deprotonates the amine, enhancing its nucleophilicity for attack on the electrophilic acyl chloride.
Alternative Pathways
Microwave-Assisted Coupling
A patent by Google Patents describes microwave-assisted amidation using coupling agents like HATU. This method reduces reaction time from hours to minutes.
Procedure
Solid-Phase Synthesis
For high-throughput applications, the pyrazole acid is immobilized on Wang resin. After coupling with the indole ethylamine, the product is cleaved using TFA/water.
Challenges and Optimization
Regioselectivity in Pyrazole Formation
The use of bulky hydrazines (e.g., phenylhydrazine) favors the formation of the 1,3-disubstituted pyrazole over other regioisomers. Solvent polarity also impacts selectivity, with non-polar solvents like toluene improving yields by 12%.
Purification Techniques
-
Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves regioisomeric impurities.
-
Crystallization : The final amide is recrystallized from ethanol/water (9:1) to ≥98% purity.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Knorr + Acyl Chloride | 82 | 8 h | Low | Industrial |
| Microwave + HATU | 89 | 15 min | High | Lab-scale |
| Solid-Phase | 76 | 2 h | Very High | Microscale |
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Antidepressant Properties
Research indicates that the compound exhibits potential antidepressant effects by modulating serotonin and norepinephrine levels in the brain. It may influence the tryptophan-kynurenine metabolic pathway, which is crucial in mood regulation. Studies have shown that alterations in this pathway are associated with mood disorders, making this compound a candidate for further investigation as an antidepressant agent.
Neuroprotective Effects
The neuroprotective properties of this compound have been highlighted in studies focusing on neurodegenerative diseases. It has been observed to reduce oxidative stress and inflammation, which are critical factors in conditions like Alzheimer's disease and Parkinson's disease. The compound's ability to scavenge reactive oxygen species (ROS) contributes to its protective effects on neuronal cells.
Anticancer Activity
Preliminary studies suggest that N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Its interaction with specific signaling pathways involved in cancer progression is under investigation, with promising results indicating its potential as an anticancer agent.
Interaction with Receptors
The compound's mechanism of action involves interaction with various receptors, including serotonin receptors and certain kinases involved in cellular signaling pathways. This interaction profile suggests a multifaceted approach to treating complex conditions such as depression and cancer.
Modulation of Inflammatory Pathways
This compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This property is particularly relevant in neurodegenerative diseases where inflammation plays a pivotal role in disease progression.
Data Tables
| Application Area | Mechanism of Action | Research Findings |
|---|---|---|
| Antidepressant | Modulates serotonin and norepinephrine | Potential efficacy demonstrated in animal models |
| Neuroprotection | Reduces oxidative stress and inflammation | Protective effects observed in neuronal cell cultures |
| Anticancer | Induces apoptosis and inhibits cell proliferation | Inhibition of tumor growth reported in vitro |
Case Study: Antidepressant Effects
A study conducted on animal models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. The study highlighted changes in the tryptophan-kynurenine pathway, suggesting a biochemical basis for the observed behavioral changes.
Case Study: Neuroprotection
In vitro experiments using neuronal cell lines showed that treatment with this compound led to decreased levels of ROS and improved cell viability under oxidative stress conditions.
Case Study: Anticancer Activity
A preliminary study involving various cancer cell lines indicated that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways, suggesting its potential as a novel anticancer agent.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors in the body, modulating their activity. The pyrazole ring can interact with enzymes, inhibiting their function. The carboxamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Carboxamide Derivatives
Key Structural Variations :
- Target Compound : Pyrazole substituted with phenyl, isopropyl, and carboxamide.
- Analogues: N-{2-[4-(Aminosulfonyl)phenyl]ethyl}-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide (5a): Replaces phenyl/isopropyl with sulfonamide and hydroxylphenyl groups. Exhibits carbonic anhydrase inhibition (IC₅₀ = 387 nM) due to sulfonamide functionality . N-[4-(Aminosulfonyl)phenyl]-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide (4d): Lacks the indole-ethyl chain but shares pyrazole-carboxamide and sulfonamide groups. Higher melting point (272–274°C) suggests enhanced stability .
Activity Implications :
Indole-Ethyl-Amine Derivatives
Key Structural Variations :
- Target Compound : Indole-ethyl-pyrazole-carboxamide.
- Analogues :
- 5-MeO-DALT (N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-N-(prop-2-en-1-yl)prop-2-en-1-amine) : Replaces pyrazole-carboxamide with diallylamine. A psychoactive substance acting on serotonin receptors, highlighting the impact of amine substitution on CNS activity .
- N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]benzamide : Substitutes pyrazole with benzamide. Reduced steric bulk may improve solubility (logP = 3.2) but decrease receptor affinity .
- 5-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)-1,3,4-oxadiazol-2(3H)-one : Oxadiazolone core instead of pyrazole. Demonstrates melatonin receptor modulation, suggesting heterocycle choice dictates target selectivity .
Activity Implications :
Quinazoline and Heterocyclic Analogues
Key Structural Variations :
- Analogues :
- 6,7-Dimethoxy-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)quinazolin-4-amine (11c) : Quinazoline replaces pyrazole. Exhibits kinase inhibition (IC₅₀ < 100 nM) due to planar heterocycle enhancing DNA intercalation .
- N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-6,7-dimethoxyquinazolin-4-amine (11h) : Bromine addition increases molecular weight (MW = 467.3 g/mol) and may improve halogen bonding in target interactions .
Activity Implications :
Comparative Data Table
Biological Activity
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following components:
- Indole moiety : Contributes to various biological activities.
- Pyrazole ring : Often associated with anti-inflammatory and analgesic properties.
- Carboxamide group : Implicated in receptor binding and biological interactions.
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties.
Case Study: Cytotoxicity Assays
In vitro assays have shown that the compound displays cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A431 (epidermoid carcinoma) | 12.5 | |
| U251 (glioblastoma) | 15.0 | |
| WM793 (melanoma) | 10.0 |
These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects, which are crucial for treating chronic inflammatory diseases.
Research indicates that the compound may inhibit pro-inflammatory cytokines, leading to reduced inflammation markers in cellular models.
3. Neuroprotective Effects
Preliminary studies suggest potential neuroprotective activities, especially in models of neurodegenerative diseases.
Evidence from Animal Studies
Animal models have demonstrated that treatment with this compound can lead to improved cognitive function and reduced neuronal damage in conditions such as Alzheimer's disease.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is key to optimizing the biological activity of this compound. Modifications to the indole and pyrazole rings can significantly affect potency and selectivity.
Key Findings from SAR Studies
- Methoxy Substitution : The presence of a methoxy group on the indole ring enhances anticancer activity.
- Pyrazole Variants : Alterations in the pyrazole structure can modulate anti-inflammatory effects.
Q & A
Q. What is the synthetic pathway for N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide?
- Methodological Answer : The synthesis involves multi-step reactions:
Indole Functionalization : 5-Methoxyindole undergoes alkylation with ethyl bromoacetate to form the ethyl ester intermediate (Yield: ~65%) .
Pyrazole Core Assembly : 1-Phenyl-3-isopropylpyrazole-5-carboxylic acid is synthesized via cyclocondensation of substituted hydrazines with β-keto esters under acidic conditions (e.g., H₂SO₄) .
Coupling Reaction : The indole-ethyl ester and pyrazole-carboxylic acid are coupled using EDCI/HOBt as coupling agents in DMF, followed by purification via silica gel chromatography (hexane/ethyl acetate gradient) .
Q. What structural features of this compound correlate with its biological activity?
- Methodological Answer : Key structural elements include:
- 5-Methoxyindole Moiety : Enhances lipophilicity and π-π stacking with aromatic residues in target proteins .
- Isopropyl Substituent on Pyrazole : Reduces metabolic degradation by steric hindrance .
- Carboxamide Linker : Facilitates hydrogen bonding with catalytic site residues (e.g., Asp348 in Factor Xa) .
Structure-activity relationship (SAR) studies indicate that modifications to the methoxy group or pyrazole substituents significantly alter potency .
Advanced Research Questions
Q. How can molecular docking guide the design of analogs for improved target interaction?
- Methodological Answer : Docking protocols (e.g., AutoDock Vina) use crystal structures of target proteins (e.g., Factor Xa, PDB ID: 2BOH). Parameters include:
- Grid box dimensions centered on the active site (20 ų).
- 20 docking runs per ligand to assess binding pose reproducibility.
- Post-docking analysis (e.g., PyMOL) identifies critical interactions:
- Hydrogen bonds between the carboxamide and Tyr452/Asp348 .
- Hydrophobic interactions between the isopropyl group and Leu234 .
Optimized analogs with fluorinated indole rings show 5-fold improved binding affinity in silico .
Q. What strategies address selectivity challenges in pyrazole-based inhibitors?
- Methodological Answer : Selectivity is enhanced by:
P(1) Ligand Optimization : Replacing phenyl with aminobenzisoxazole reduces off-target binding to plasma kallikrein (e.g., Ki for Factor Xa: 2.9 nM vs. trypsin: >1,000 nM) .
P(4) Modifications : Introducing polar groups (e.g., dimethylaminomethyl) improves permeability (PAMPA assay: Pe = 12 × 10⁻⁶ cm/s) and reduces protein binding (human plasma free fraction: 25%) .
In Vitro Screening : Parallel assays against related enzymes (e.g., thrombin, trypsin) validate selectivity .
Q. What in vivo models evaluate the antithrombotic efficacy of this compound?
- Methodological Answer : Preclinical models include:
- Rat Arterial Thrombosis Model : Compound administration (oral, 3 mg/kg) reduces thrombus weight by 80% vs. control .
- Pharmacokinetic Profiling : Plasma half-life (t₁/₂ = 6.2 h in dogs) and bioavailability (F = 45%) are assessed via LC-MS/MS .
- Bronchoalveolar Lavage (BAL) : Measures leukotriene B₄ (LTB₄) inhibition in rodents (IC₅₀ = 76 nM) to confirm target engagement .
Q. How do substitutions on the indole ring impact metabolic stability?
- Methodological Answer :
- 5-Methoxy Group : Reduces CYP3A4-mediated oxidation (microsomal stability: 85% remaining after 1 h) .
- Fluorine Substitution : At the 4-position increases metabolic resistance (t₁/₂ in human hepatocytes: 12.5 h vs. 8.2 h for non-fluorinated analog) .
- In Silico Predictions : Software like Schrödinger’s QikProp estimates logP (3.2) and PSA (75 Ų) to prioritize analogs with favorable ADME profiles .
Methodological Considerations
Q. Which analytical techniques are critical for characterizing synthetic derivatives?
- Answer :
- NMR Spectroscopy : Confirms regiochemistry of pyrazole substitution (e.g., ¹H NMR: δ 7.8 ppm for pyrazole C-H) .
- HPLC-MS : Determines purity (>95%) and molecular weight (e.g., [M+H]⁺ = 433.2 Da) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., CCDC deposition numbers in ).
Contradictions and Limitations
- Synthetic Yields : reports 65% yield for pyrazole intermediates, while notes variability (50–70%) due to steric effects in indole alkylation .
- Selectivity Data : FLAP inhibitors () show species-specific potency (e.g., 11cc IC₅₀ in human blood = 76 nM vs. 120 nM in rat), necessitating cross-species validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
